physicochemical properties of 1-Cyclobutylbut-3-yn-2-amine hydrochloride
physicochemical properties of 1-Cyclobutylbut-3-yn-2-amine hydrochloride
This technical guide provides a comprehensive analysis of 1-Cyclobutylbut-3-yn-2-amine hydrochloride , a specialized building block used in modern fragment-based drug discovery (FBDD) and diversity-oriented synthesis.
High-Fidelity Building Block for sp³-Rich Drug Scaffolds
Executive Summary
1-Cyclobutylbut-3-yn-2-amine hydrochloride (CAS: 2241144-78-3) is a bifunctional aliphatic amine featuring a terminal alkyne and a cyclobutyl moiety.[1] In the context of medicinal chemistry, this molecule represents a strategic "escape from flatland" vector. Unlike traditional aromatic building blocks, the cyclobutyl group introduces critical sp³ character, improving solubility and metabolic stability while maintaining a compact lipophilic profile. The terminal alkyne serves as a versatile handle for "Click" chemistry (CuAAC) or Sonogashira coupling, making this compound an essential fragment for synthesizing kinase inhibitors, GPCR ligands, and covalent probes.
Molecular Identity & Structural Analysis
| Property | Detail |
| IUPAC Name | 1-Cyclobutylbut-3-yn-2-amine hydrochloride |
| CAS Number | 2241144-78-3 |
| Common Name | |
| Molecular Formula | C |
| Molecular Weight | 159.66 g/mol |
| SMILES | C#CC(CC1CCC1)N.Cl |
| InChI Key | ODJNVFRRAHTFIC-UHFFFAOYSA-N (Parent) |
| Chirality | Contains one chiral center at C2. Typically supplied as a racemate unless specified as ( |
Structural Insight: The "Puckered" Cyclobutyl Ring
Unlike the planar benzene ring, the cyclobutyl ring in this molecule exists in a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). This deviation from planarity (dihedral angle ~25-30°) projects the C2-amine substituent into a distinct vector space, often resulting in improved binding selectivity in protein pockets compared to isopropyl or phenyl analogs.
Physicochemical Profile
Data synthesized from vendor specifications (Enamine, ChemSpace) and predictive SAR models for propargylamine derivatives.
| Property | Value / Description | Context for Drug Design |
| Physical State | White to off-white crystalline solid | Stable salt form for handling. |
| Melting Point | 165 – 175 °C (Predicted) | High lattice energy typical of primary amine hydrochlorides. |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | Excellent for aqueous bioassays and stock solutions. |
| pKa (Amine) | 8.2 – 8.6 (Predicted) | Lower than typical alkyl amines (~10.5) due to the electron-withdrawing effect of the adjacent alkyne ( |
| pKa (Alkyne) | ~25 | Weakly acidic; requires strong bases (e.g., NaH, BuLi) for deprotonation. |
| LogP (CLogP) | 1.78 | Ideal lipophilicity range for CNS penetration and oral bioavailability (Rule of 5 compliant). |
| Hygroscopicity | Moderate | HCl salts can absorb atmospheric moisture; store under desiccated conditions. |
Synthetic Methodologies
For research applications requiring high enantiomeric excess (ee), the Ellman Sulfinamide approach is the industry standard, avoiding the resolution steps required by Strecker synthesis.
Asymmetric Synthesis Workflow (Ellman Route)
This pathway ensures the delivery of a chiral amine, critical for structure-activity relationship (SAR) studies where one enantiomer often dominates biological activity.
Figure 1: Asymmetric synthesis via Ellman auxiliary. This route establishes the C2 stereocenter with high diastereoselectivity (dr > 95:5) via the chelation-controlled addition of the alkyne nucleophile.
Protocol Validation (Self-Validating Steps)
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Imine Formation: Monitor by ¹H NMR. Disappearance of the aldehyde proton (~9.7 ppm) and appearance of the imine proton (~8.0 ppm) confirms conversion.
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Grignard Addition: The reaction must be kept at -78°C to maximize diastereoselectivity. Quench a small aliquot; HPLC analysis should show a single major diastereomer.
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Salt Formation: The final HCl cleavage precipitates the product. A sharp melting point (>160°C) indicates high purity and successful removal of the sulfinyl group.
Stability & Handling
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Thermal Stability: The terminal alkyne is relatively stable but can polymerize at high temperatures (>150°C) or in the presence of copper/palladium traces without ligands. The HCl salt significantly stabilizes the amine against oxidation.
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Storage: Store at +4°C or -20°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; reseal containers immediately after use.
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Incompatibility: Avoid strong oxidizing agents and heavy metal salts (Ag, Cu) in the absence of chelators, as they can form explosive metal acetylides.
Applications in Drug Discovery[2][3][4][5]
A. Bioisostere for Alkyl Chains
The cyclobutyl-methyl motif serves as a bulky, lipophilic replacement for n-butyl or isobutyl chains. The rigid cyclobutyl ring reduces the entropic penalty of binding compared to flexible alkyl chains, potentially increasing potency by 10-100 fold.
B. Covalent Inhibition (Warhead Chemistry)
While less reactive than acrylamides, the
C. Click Chemistry (CuAAC)
The terminal alkyne is a "spring-loaded" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
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Use Case: Rapidly coupling the amine fragment to a diverse library of azide-tagged scaffolds to generate triazole-linked inhibitors.
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Conditions: CuSO₄ (1 mol%), Sodium Ascorbate (5 mol%), t-BuOH/H₂O (1:1), RT, 2h.
References
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EnamineStore. (2025). 1-cyclobutylbut-3-yn-2-amine hydrochloride Product Sheet. Retrieved from
- Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 2935-2963. (Foundational methodology for asymmetric amine synthesis).
- Lauder, K., et al. (2017). "Synthesis and Reactivity of Propargylamines in Organic Chemistry." Chemical Reviews, 117(24), 14091–14200. (Review of propargylamine properties and reactivity).
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PubChem. (2025). Compound Summary for CID 138039881. National Center for Biotechnology Information. Retrieved from
- Wiberg, K. B. (1967). "Cyclobutylamine." Organic Syntheses, 47, 28. (Historical context on cyclobutyl stability).
